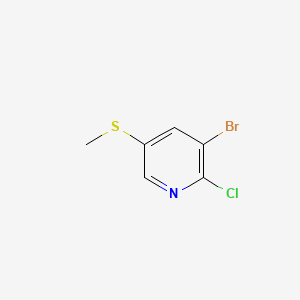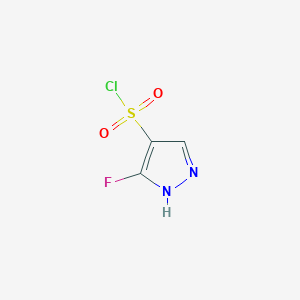![molecular formula C13H17ClN2O3 B13557100 3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, a class of compounds known for their diverse biological activities, including neuroprotective and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through various methods such as the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions.
Formylation: The tetrahydroisoquinoline core is then formylated to introduce the formamido group.
Coupling with Propanoic Acid: The formylated tetrahydroisoquinoline is coupled with propanoic acid under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new pharmaceuticals and as a precursor for other bioactive compounds.
作用机制
The mechanism of action of 3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A derivative with significant neuroprotective and anti-addictive properties.
Uniqueness
3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoic acid hydrochloride is unique due to its specific formamido and propanoic acid groups, which confer distinct biological activities and therapeutic potential compared to other tetrahydroisoquinoline derivatives.
属性
分子式 |
C13H17ClN2O3 |
|---|---|
分子量 |
284.74 g/mol |
IUPAC 名称 |
3-[[(3S)-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c16-12(17)5-6-14-13(18)11-7-9-3-1-2-4-10(9)8-15-11;/h1-4,11,15H,5-8H2,(H,14,18)(H,16,17);1H/t11-;/m0./s1 |
InChI 键 |
XFTMGGOUJSVHQA-MERQFXBCSA-N |
手性 SMILES |
C1[C@H](NCC2=CC=CC=C21)C(=O)NCCC(=O)O.Cl |
规范 SMILES |
C1C(NCC2=CC=CC=C21)C(=O)NCCC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


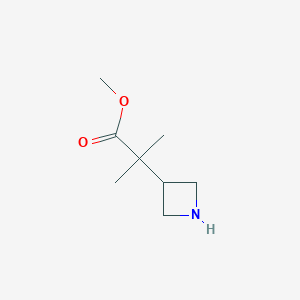
![N-[6-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B13557023.png)
![11-Oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid](/img/structure/B13557026.png)
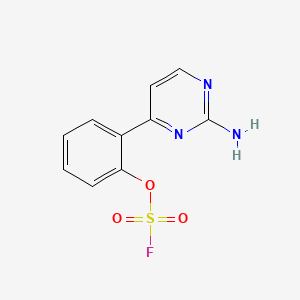
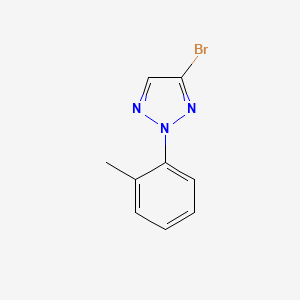

![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyrazin-2-yl)acetamide](/img/structure/B13557040.png)

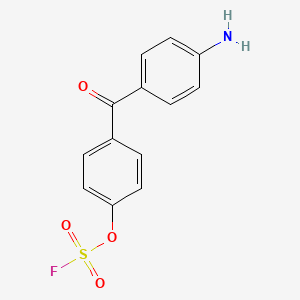

![2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)
